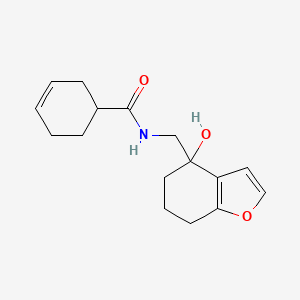
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenethyl group, and a piperazine ring substituted with a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with 1-(4-fluorophenyl)piperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Quinazoline derivatives with ketone or carboxylic acid functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazoline derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it is studied for its potential as a pharmacological agent. Its interactions with biological targets can lead to the development of new drugs, particularly in the field of neuropharmacology.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the quinazoline core.
Wirkmechanismus
The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring and the fluorophenyl group play crucial roles in binding to these receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways involved depend on the specific biological context and the receptors targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(4-(4-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(4-(4-bromophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
892281-75-3 |
|---|---|
Molekularformel |
C27H25FN4O3 |
Molekulargewicht |
472.52 |
IUPAC-Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChI-Schlüssel |
ARMMUTGZDFXZDW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(oxan-4-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2817390.png)
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)


![13-fluoro-5-(6-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2817399.png)

![4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine](/img/structure/B2817402.png)

![2-(4-Fluorophenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2817408.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)
![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)
